molecular formula C9H7ClN2O B1375816 1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone CAS No. 1260385-01-0

1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone

Cat. No.: B1375816
CAS No.: 1260385-01-0
M. Wt: 194.62 g/mol
InChI Key: RLUWUBISBXRHNW-UHFFFAOYSA-N
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Description

1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone is a heterocyclic compound that features a pyrrolopyridine core with a chloro substituent at the 7-position and an ethanone group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloro-1H-pyrrolo[3,2-b]pyridine.

    Reaction Conditions: The key step involves the acylation of the pyrrolopyridine core. This can be achieved using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

    Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions. For example, treatment with sodium methoxide (NaOMe) can yield the corresponding methoxy derivative.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(7-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5(13)6-4-12-9-7(10)2-3-11-8(6)9/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUWUBISBXRHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C(C=CN=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856808
Record name 1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260385-01-0
Record name 1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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